

The Discovery and Synthesis of 2-Nitro-2-butene: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitro-2-butene

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Abstract

2-Nitro-2-butene, a versatile nitroalkene, has played a significant role as a reactive intermediate in organic synthesis since the mid-20th century. Its discovery is intrinsically linked to the broader development of nitroalkene chemistry, particularly the exploration of the Henry reaction and subsequent dehydration methods. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its applications.

Discovery and Historical Context

The specific first synthesis of **2-Nitro-2-butene** is not attributed to a single definitive discovery but rather emerged from the systematic study of nitroalkene preparation. The foundational chemistry for its synthesis was laid in the late 19th and early 20th centuries.

A pivotal moment in the history of nitroalkane chemistry was the discovery of the Henry reaction (also known as the nitroaldol reaction) by the Belgian chemist Louis Henry in 1895.^[1]
^[2] This reaction, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, provided a direct route to β -nitro alcohols, the immediate precursors to nitroalkenes.^[1]
^[2]

While the Henry reaction provided the necessary precursors, the efficient synthesis of nitroalkenes required effective dehydration methods. A significant advancement in this area was reported in a 1947 paper by G. D. Buckley and C. W. Scaife in the Journal of the Chemical Society. Their work detailed a general method for the preparation of nitro-olefins through the dehydration of 2-nitro-alcohols, a method explicitly applicable to the synthesis of **2-Nitro-2-butene** from 3-nitrobutan-2-ol. This publication serves as a key historical marker in the practical synthesis of **2-Nitro-2-butene** and other nitroalkenes.

Physicochemical and Spectral Data

A comprehensive collection of quantitative data for **2-Nitro-2-butene** is crucial for its application in research and development. The following tables summarize its key physicochemical and spectral properties.

Table 1: Physicochemical Properties of **2-Nitro-2-butene**

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO ₂	[3][4]
Molecular Weight	101.10 g/mol	[3][4]
CAS Number	4812-23-1	[4][5]
Appearance	Not specified; likely a liquid	
Boiling Point	145.6 °C at 760 mmHg	[3]
Density	1.003 g/cm ³	[3]
Flash Point	45.8 °C	[3]
Vapor Pressure	6.07 mmHg at 25 °C	[3]
LogP (Octanol/Water Partition Coefficient)	1.71	[3]
Refractive Index	Not available	

Table 2: Spectral Data of **2-Nitro-2-butene**

Spectrum Type	Key Peaks/Shifts	Source
^1H NMR	Data not readily available in searched literature.	
^{13}C NMR	Data not readily available in searched literature.	
Infrared (IR) Spectroscopy	Data available through spectral databases.	[4]
Mass Spectrometry (GC-MS)	Molecular Ion (M^+) at m/z 101.	[4]

Experimental Protocols

The synthesis of **2-Nitro-2-butene** is most commonly achieved through a two-step process: a Henry reaction to form 3-nitrobutan-2-ol, followed by its dehydration.

Synthesis of 3-nitrobutan-2-ol via Henry Reaction

This procedure is based on the general principles of the Henry reaction.

Reaction:



Materials:

- Nitroethane
- Acetaldehyde
- A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine-based catalyst)
- A suitable solvent (e.g., methanol, ethanol, or water)
- Ice bath
- Magnetic stirrer and stir bar

- Round-bottom flask
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

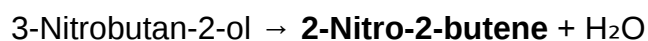
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve nitroethane in the chosen solvent and cool the mixture in an ice bath to 0-5 °C.
- Slowly add the base to the cooled solution while stirring.
- To this mixture, add acetaldehyde dropwise, ensuring the temperature remains below 10 °C. The addition rate should be controlled to manage the exothermic reaction.
- After the addition is complete, allow the reaction to stir at a low temperature for several hours or overnight until completion (monitored by TLC).
- Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of ~7.
- Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) using a separatory funnel.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-nitrobutan-2-ol. The product may be purified further by distillation or chromatography if necessary.

Dehydration of 3-nitrobutan-2-ol to 2-Nitro-2-butene

This protocol is adapted from the general method described by Buckley and Scaife and procedures for similar nitroalkene syntheses.^[6]

Reaction:



Materials:

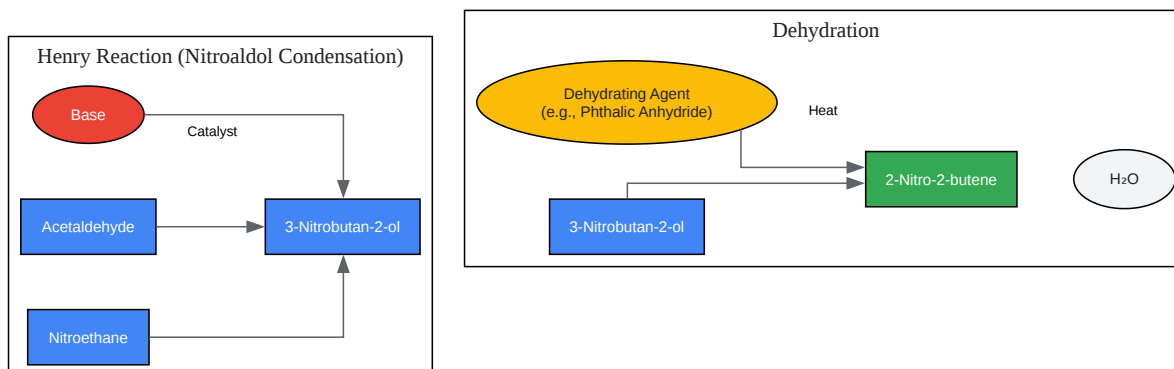
- 3-Nitrobutan-2-ol (from the previous step)
- A dehydrating agent (e.g., phthalic anhydride, acetic anhydride, or a strong acid catalyst)
- Distillation apparatus
- Heating mantle
- Ice bath for the receiving flask

Procedure:

- Set up a distillation apparatus with a heating mantle.
- In the distillation flask, combine 3-nitrobutan-2-ol with the chosen dehydrating agent (e.g., phthalic anhydride).
- Heat the mixture gently. The **2-Nitro-2-butene** will be formed and distill over with water.
- Collect the distillate in a receiving flask cooled in an ice bath. The boiling point of the azeotrope will be lower than that of the individual components.
- The collected distillate will consist of two layers: an organic layer (**2-Nitro-2-butene**) and an aqueous layer.
- Separate the organic layer using a separatory funnel.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The product can be further purified by fractional distillation. A yield of approximately 60% can be expected for this step.^[6]

Synthesis and Reaction Pathways

The primary synthetic pathways to **2-Nitro-2-butene** are visualized below.



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Caption: Synthesis of **2-Nitro-2-butene** via Henry Reaction and Dehydration.

Applications in Synthesis

2-Nitro-2-butene is a valuable intermediate in organic synthesis due to the reactivity conferred by the nitro and alkene functional groups. It can participate in a variety of reactions, including:

- Michael Additions: The electron-withdrawing nitro group activates the double bond, making it an excellent Michael acceptor for various nucleophiles.
- Diels-Alder Reactions: It can act as a dienophile in cycloaddition reactions.
- Reduction: The nitro group can be reduced to an amine, providing a route to various butene derivatives with nitrogen-containing functional groups.
- Nitration: Under specific conditions, it can undergo further nitration.[5]

Conclusion

While the exact moment of its first isolation is not clearly documented, the history of **2-Nitro-2-butene** is firmly rooted in the development of fundamental organic reactions in the mid-20th century. The foundational work on the Henry reaction and subsequent advancements in dehydration methodologies enabled its synthesis and established its role as a useful building block in organic chemistry. The detailed protocols and compiled data in this guide are intended to support its continued application in modern research and development.

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